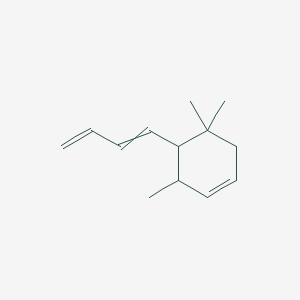

Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- is an organic compound with the molecular formula C13H20. It is a derivative of cyclohexene, characterized by the presence of a butadienyl group and three methyl groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- typically involves the reaction of cyclohexene with 1,3-butadiene under specific conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or nickel, which facilitate the addition of the butadienyl group to the cyclohexene ring. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- may involve large-scale catalytic processes. These processes are designed to maximize efficiency and minimize costs, often utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, catalytic hydrogenation

Catalysts: Palladium, nickel

Major Products Formed

The major products formed from these reactions include epoxides, ketones, and saturated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- include:

Cyclohexene: A simpler derivative with a similar cycloalkene structure.

1,3-Butadiene: A diene that can undergo similar addition reactions.

Trimethylcyclohexene: A compound with similar methyl substitutions on the cyclohexene ring.

Uniqueness

Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- is unique due to its specific combination of a butadienyl group and three methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- (commonly referred to as 1,3,5-trimethylcyclohexene) is a compound of significant interest in the field of organic chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

- Molecular Formula : C₉H₁₆

- Molecular Weight : 126.239 g/mol

- Density : 0.759 g/cm³

- Boiling Point : 139.5 °C

- Flash Point : 27.9 °C

These properties indicate that cyclohexene derivatives can exist in various environmental conditions, influencing their biological interactions.

Acute Toxicity

Research indicates that cyclohexene derivatives exhibit varying levels of toxicity depending on the dose and route of exposure. In a study involving repeated dose oral toxicity in rats, significant reductions in body weight were observed at high doses (1000 mg/kg bw/day) with a reported NOAEL (No Observed Adverse Effect Level) of 500 mg/kg bw/day for both sexes .

Genotoxicity

Genotoxicity studies have shown mixed results. In vitro tests using Salmonella typhimurium indicated no mutagenic activity under standard conditions; however, some positive results were noted with metabolic activation at high concentrations . A cytogenetic assay demonstrated no significant chromosomal aberrations in Chinese hamster ovary cells but did show increased sister chromatid exchange frequencies at cytotoxic concentrations .

Human Health Assessments

A comprehensive assessment of human health impacts highlighted that exposure to cyclohexene derivatives may lead to respiratory irritation and potential liver toxicity at elevated concentrations. Inhalation studies revealed mortality rates in exposed groups, emphasizing the need for careful handling and regulation .

Environmental Impact

Cyclohexene compounds have been studied for their environmental persistence and potential bioaccumulation. Their volatility can lead to significant atmospheric reactions, contributing to air quality issues and posing risks to human health and ecological systems .

Summary of Biological Effects

| Study Type | Observations | NOAEL (mg/kg bw/day) |

|---|---|---|

| Repeated Dose Oral Toxicity | Reduction in body weight; mortality at high doses | Male: 500; Female: 500 |

| Genotoxicity | Mixed results; no mutagenicity in Ames test; positive results with metabolic activation | N/A |

| Inhalation Toxicity | Respiratory irritation; mortality observed at high concentrations | N/A |

Research Findings

Recent studies have focused on the synthesis and application of cyclohexene derivatives in various fields such as pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in various chemical transformations, making it a valuable precursor for synthesizing more complex molecules.

Potential Applications

- Pharmaceuticals : Cyclohexene derivatives are being explored for their potential use in drug development due to their unique structural features.

- Agricultural Chemicals : Their biological activity suggests possible applications as pesticides or herbicides.

Properties

CAS No. |

849462-45-9 |

|---|---|

Molecular Formula |

C13H20 |

Molecular Weight |

176.30 g/mol |

IUPAC Name |

4-buta-1,3-dienyl-3,5,5-trimethylcyclohexene |

InChI |

InChI=1S/C13H20/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h5-9,11-12H,1,10H2,2-4H3 |

InChI Key |

PGQWCXGMUUWKJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CCC(C1C=CC=C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.